molecular formula C22H12F3NO3 B6485751 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide CAS No. 6178-88-7

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide

Numéro de catalogue B6485751
Numéro CAS: 6178-88-7
Poids moléculaire: 395.3 g/mol
Clé InChI: KEPHYBCLPKNTBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide, or simply “anthracene-1-yl trifluoromethylbenzamide”, is a synthetic compound of interest in the scientific community due to its potential applications in drug development, materials science, and other areas.

Applications De Recherche Scientifique

Anthracene-1-yl trifluoromethylbenzamide has potential applications in drug development, materials science, and other areas. In drug development, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In materials science, it has been studied as a potential additive for polymers to improve their thermal, mechanical, and optical properties.

Mécanisme D'action

The exact mechanism of action of anthracene-1-yl trifluoromethylbenzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of nucleic acids and is necessary for the growth and replication of cells. By inhibiting this enzyme, anthracene-1-yl trifluoromethylbenzamide could potentially be used to treat certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of anthracene-1-yl trifluoromethylbenzamide are not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. By inhibiting this enzyme, anthracene-1-yl trifluoromethylbenzamide could potentially be used to treat certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using anthracene-1-yl trifluoromethylbenzamide in lab experiments include its low cost, ease of synthesis, and potential applications in drug development and materials science. The major limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action and biochemical and physiological effects.

Orientations Futures

For research on anthracene-1-yl trifluoromethylbenzamide include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in drug development and materials science. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent for the treatment of certain types of cancer. Other potential areas of research include the synthesis of novel derivatives of this compound and the exploration of its potential applications in other areas.

Méthodes De Synthèse

Anthracene-1-yl trifluoromethylbenzamide can be synthesized in a two-step reaction from anthracene-9-carboxylic acid and trifluoromethylbenzoyl chloride. In the first step, the carboxylic acid is reacted with trifluoromethylbenzoyl chloride in the presence of triethylamine to form the corresponding amide. In the second step, the amide is reacted with trifluoromethanesulfonic acid to form the desired product. The reaction is carried out in anhydrous acetonitrile as the solvent.

Propriétés

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3NO3/c23-22(24,25)13-6-3-5-12(11-13)21(29)26-17-10-4-9-16-18(17)20(28)15-8-2-1-7-14(15)19(16)27/h1-11H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPHYBCLPKNTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410580
Record name N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide

CAS RN

6178-88-7
Record name N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.